molecular formula C20H25N3O2 B4424006 4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4424006
M. Wt: 339.4 g/mol
InChI Key: VRVRUYYTWHZKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 2,3-dimethylphenylamine with 4-methoxyphenylpiperazine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dimethylphenyl)piperazine-1-carboxamide
  • N-(4-methoxyphenyl)piperazine-1-carboxamide
  • 4-(2,3-dimethylphenyl)-N-phenylpiperazine-1-carboxamide

Uniqueness

4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to the specific substitution pattern on the aromatic rings and the presence of both dimethyl and methoxy groups. These structural features may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-5-4-6-19(16(15)2)22-11-13-23(14-12-22)20(24)21-17-7-9-18(25-3)10-8-17/h4-10H,11-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVRUYYTWHZKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-(2,3-dimethylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.